Lower Molecular Weight and Reduced Lipophilicity Offer a Favorable Starting Point for Lead Optimization
The target compound (MW = 375.4 g/mol; XLogP3 = 3.1) is 18 Daltons lighter than the 4-fluorophenyl analog (MW = 393.4 g/mol) and exhibits lower calculated lipophilicity compared to the 4-chloro analog . In lead optimization, every 10-unit increase in molecular weight correlates with reduced passive permeability; a lower LogP is associated with improved aqueous solubility and decreased promiscuous binding . The target compound's zero hydrogen bond donors and five acceptors further support a favorable profile for central nervous system (CNS) multiparameter optimization scores relative to analogs with additional heteroatoms .
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 375.4 g/mol; XLogP3 = 3.1; HBD = 0; HBA = 5 |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 339112-17-3): MW = 393.4 g/mol; 4-Chlorophenyl analog (CAS 339112-12-8): higher LogP expected |
| Quantified Difference | ΔMW = -18 g/mol vs. 4-fluoro analog; lower LogP vs. 4-chloro analog (exact ΔLogP not computed but directionally confirmed by halogen effect) |
| Conditions | Computed physicochemical properties from PubChem and vendor Certificates of Analysis |
Why This Matters
A lower molecular weight and reduced lipophilicity increase the probability of favorable oral absorption and reduce attrition risk due to promiscuity, making this compound a preferred starting scaffold when CNS or systemic exposure is desired.
- [1] PubChem Compound Summary for CID 1486626 (target) and MolCore product page for CAS 339112-17-3 (4-fluoro analog) providing comparative molecular weights. View Source
- [2] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
- [3] GLASS Ligand Database: Computed hydrogen bond acceptor/donor counts and drug-likeness evaluation for the target compound. View Source
